Cas no 68128-94-9 (Formyltetrathiafulvalene)
Formyltetrathiafulvalene Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
- Formyltetrathiafulvalene
- Formyl-TTF
- [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde
- NSC369045
- 4-monoformyl-tetrathiafulvalene
- F0285
- [2,2'-Bi(1,3-dithiolylidene)]-4-carbaldehyde
- T72824
- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-carbaldehyde
- 4-Formyltetrathiafulvalene
- MFCD00130128
- SCHEMBL9292734
- NSC-369045
- CS-0373794
- DTXSID30321053
- 68128-94-9
-
- MDL: MFCD00130128
- Inchi: 1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
- InChI Key: NDJHQJARYXJFDI-UHFFFAOYSA-N
- SMILES: S1C(C([H])=O)=C([H])S/C/1=C1\SC([H])=C([H])S\1
Computed Properties
- Exact Mass: 231.91449944g/mol
- Monoisotopic Mass: 231.91449944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118
- XLogP3: 2.2
Experimental Properties
- Melting Point: 111.0 to 115.0 deg-C
Formyltetrathiafulvalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F701098-10mg |
Formyltetrathiafulvalene |
68128-94-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F701098-50mg |
Formyltetrathiafulvalene |
68128-94-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F701098-100mg |
Formyltetrathiafulvalene |
68128-94-9 | 100mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MK629-100mg |
Formyltetrathiafulvalene |
68128-94-9 | 98.0%(GC) | 100mg |
¥710.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MK629-250mg |
Formyltetrathiafulvalene |
68128-94-9 | 98.0%(GC) | 250mg |
¥1709.0 | 2022-06-10 | |
| abcr | AB331767-1 g |
Formyltetrathiafulvalene; 98% |
68128-94-9 | 1g |
€540.70 | 2022-03-25 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862340-1g |
[2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde |
68128-94-9 | ≥98%(GC) | 1g |
3,146.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0285-1G |
Formyltetrathiafulvalene |
68128-94-9 | >98.0%(GC) | 1g |
¥3490.00 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1444464-1g |
[2,2'-Bi(1,3-dithiolylidene)]-4-carbaldehyde |
68128-94-9 | 95% | 1g |
¥ǝǧŤȡ | 2023-07-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-485314-1 g |
Formyltetrathiafulvalene, |
68128-94-9 | 1g |
¥4,174.00 | 2023-07-11 |
Formyltetrathiafulvalene Suppliers
Formyltetrathiafulvalene Related Literature
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1. VinyltetrathiafulvaleneDennis C. Green,Robert W. Allen J. Chem. Soc. Chem. Commun. 1978 832
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Goulven Cosquer,Fabrice Pointillart,Yann Le Gal,Stéphane Golhen,Olivier Cador,Lahcène Ouahab Dalton Trans. 2009 3495
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David C. Magri New J. Chem. 2009 33 457
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4. Index pages
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Masayuki Nihei,Nobukazu Takahashi,Hiroyuki Nishikawa,Hiroki Oshio Dalton Trans. 2011 40 2154
Additional information on Formyltetrathiafulvalene
Formyltetrathiafulvalene (CAS No. 68128-94-9): A Versatile Compound in Modern Chemical Research
Formyltetrathiafulvalene, with the chemical formula C4H2O2S4, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and materials science. Its unique structure, featuring a central four-membered ring composed of sulfur atoms and attached formyl groups, makes it a valuable candidate for various applications, including catalysis, electron transport, and organic synthesis. This compound, identified by the CAS number CAS No. 68128-94-9, has been extensively studied for its potential in developing novel materials and pharmaceuticals.
The structural motif of Formyltetrathiafulvalene is reminiscent of tetrathiafulvalene (TF), a well-known electron donor in organic electronics. However, the presence of formyl groups (-CHO) introduces additional reactivity, enabling a wide range of chemical transformations. This dual functionality has made it an attractive scaffold for designing molecules with tailored properties. The compound's ability to undergo oxidation and reduction cycles while maintaining structural integrity has been particularly intriguing for researchers exploring energy storage solutions.
In recent years, Formyltetrathiafulvalene has been investigated for its role in photochemical reactions. Its formyl groups can participate in condensation reactions with various nucleophiles, leading to the formation of complex organic structures. These reactions have implications in the synthesis of polymers and high-performance materials. Moreover, the compound's photoreactivity has been exploited in the development of light-sensitive materials for applications such as photovoltaics and optoelectronics.
One of the most exciting areas of research involving Formyltetrathiafulvalene is its application as a building block in medicinal chemistry. The formyl group provides a reactive site for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. Preliminary studies suggest that certain modifications can enhance binding affinity and selectivity, making them promising candidates for drug development.
The electron-rich nature of tetrathiafulvalene-based compounds like Formyltetrathiafulvalene has also led to investigations in supramolecular chemistry. Researchers have utilized its ability to form stable complexes with transition metals and other organic molecules to create intricate molecular architectures. These complexes exhibit unique electronic properties that are useful in designing molecular sensors and catalysts. The versatility of Formyltetrathiafulvalene in this context underscores its importance as a versatile chemical entity.
The synthesis of Formyltetrathiafulvalene involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from readily available precursors through a series of condensation and cyclization steps. Advances in synthetic methodologies have enabled the production of high-purity samples, which are essential for rigorous characterization and application studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and confirm the identity of the compound.
In conclusion, Formyltetrathiafulvalene (CAS No. 68128-94-9) is a multifaceted compound with significant potential across various domains of chemical research. Its unique structure and reactivity make it an invaluable tool for developing new materials, pharmaceuticals, and energy storage technologies. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of innovation in synthetic chemistry and materials science.
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